6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid
Description
6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a fluorine atom at the 6th position and a methylsulfonyl group at the 3rd position of the phenyl ring attached to the benzoic acid core. Fluorinated benzoic acids are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-6-(3-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOVRJRSTVVWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691623 | |
| Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-99-5 | |
| Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring.
Sulfonylation: Introduction of the methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler fluorinated benzoic acids.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Fluorinated benzoic acids without the sulfonyl group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid depends on its specific application:
Biological Activity: It may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a bromine atom and trifluoromethyl group instead of the methylsulfonyl group.
2-Fluoro-3-(methylsulfonyl)benzoic acid: Similar but with the fluorine atom at a different position.
Uniqueness
6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
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